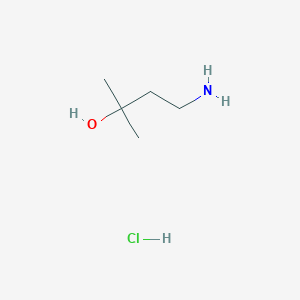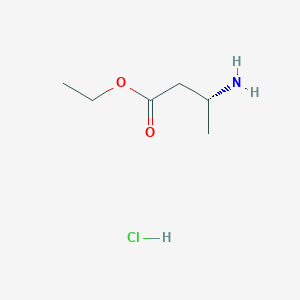
Acetic acid piperidin-4-yl ester trifluoro-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid piperidin-4-yl ester trifluoro-acetic acid is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol. This compound is known for its potential implications in various fields of research and industry, particularly due to its role as a TAAR1 agonist.
Méthodes De Préparation
The synthesis of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidin-4-yl acetate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions typically involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which affords a series of enantiomerically enriched protected piperidines in good yields .
Analyse Des Réactions Chimiques
Acetic acid piperidin-4-yl ester trifluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid piperidin-4-yl ester trifluoro-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives, which are important in drug design and development.
Biology: The compound’s role as a TAAR1 agonist makes it valuable in studying the trace amine-associated receptor 1 (TAAR1) and its effects on biological systems.
Medicine: Piperidine derivatives, including this compound, are explored for their potential pharmacological activities, such as antiproliferative and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves its interaction with molecular targets such as TAAR1. As a TAAR1 agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling pathways. These pathways can influence various physiological processes, including neurotransmitter release and modulation of neuronal activity.
Comparaison Avec Des Composés Similaires
Acetic acid piperidin-4-yl ester trifluoro-acetic acid can be compared with other piperidine derivatives, such as:
Piperidin-4-yl acetate: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and biological activity.
Piperidin-4-yl trifluoroacetate: Similar structure but may have different pharmacological properties due to the absence of the acetic acid ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
IUPAC Name |
piperidin-4-yl acetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)10-7-2-4-8-5-3-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCWGHSVLMKOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655143 |
Source


|
| Record name | Trifluoroacetic acid--piperidin-4-yl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-15-0 |
Source


|
| Record name | Trifluoroacetic acid--piperidin-4-yl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)
![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)








